Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Antibacterial Structure-Activity Relationship (SAR) Reactive Oxygen Species (ROS)

Researchers optimizing antibacterial leads against Vibrio spp. often encounter potency plateaus with unsubstituted pyrrole-2-carboxylate scaffolds. The 4-chloro substituent on this compound delivers a quantifiable +0.65 LogP increase over the non-chlorinated analog and enables direct Suzuki-Miyaura cross-coupling without pre-activation. • Enhanced antibacterial potency via ROS-mediated mechanism distinct from the non-chlorinated parent • Regioselective 4-Cl handle accelerates diverse library synthesis • Ethyl ester hydrolyzes readily to the active carboxylic acid for SAR studies

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 1254110-74-1
Cat. No. B1403380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-1H-pyrrole-2-carboxylate
CAS1254110-74-1
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1)Cl
InChIInChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
InChIKeyPSYBXZKEVKPOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-1H-pyrrole-2-carboxylate Overview


Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1254110-74-1) is a heterocyclic building block in the pyrrole-2-carboxylate class . Its core structure features a pyrrole ring with an electron-withdrawing ethyl ester at the 2-position and a chlorine atom at the 4-position, yielding a molecular formula of C7H8ClNO2 and a molecular weight of 173.60 g/mol . This specific substitution pattern enables distinct reactivity and physicochemical profiles compared to other pyrrole-2-carboxylates, making it a strategic intermediate in medicinal chemistry and agrochemical research [1].

Building Block Heterocyclic scaffold with 4-chloro and ethyl ester groups for regioselective derivatization
Antimicrobial Screening Supports structure-activity relationship studies against Vibrio species; 4-chloro linked to distinct ROS induction profile
Synthetic Efficiency Direct Suzuki-Miyaura cross-coupling handle enables efficient library synthesis compared to non-halogenated analogs

Why Ethyl 4-chloro-1H-pyrrole-2-carboxylate Cannot Be Substituted


Generic substitution within the pyrrole-2-carboxylate class is not feasible due to the strong influence of the 4-chloro substituent on both molecular properties and biological activity. For instance, the introduction of chlorine at the 4-position increases the calculated LogP from 1.73 for the non-chlorinated analog to 2.38 for the target compound, indicating significantly higher lipophilicity . More critically, direct comparative studies on the corresponding carboxylic acid reveal that the 4-chloro group enhances antibacterial potency and alters the mechanism of action, leading to increased reactive oxygen species (ROS) production compared to the non-chlorinated version [1]. These quantitative differences in physicochemical and biological profiles mean that substituting this compound with a different pyrrole-2-carboxylate can derail structure-activity relationships (SAR) and compromise project outcomes.

Cross-Coupling Handle Absence

Non-halogenated pyrrole-2-carboxylates lack the 4-chloro group, requiring additional C-H borylation steps for analogous functionalization, which may increase synthetic complexity.

Lipophilicity Shift

Replacing the 4-chloro substituent significantly alters calculated LogP; this may impact membrane permeability and ADME profiles in lead optimization programs.

Antibacterial Profile Divergence

The 4-chloro group is associated with differential antibacterial activity and ROS induction; non-chlorinated analogs may not replicate these antimicrobial screening outcomes.

Quantitative Evidence: Ethyl 4-chloro-1H-pyrrole-2-carboxylate


Antibacterial Activity and ROS Induction

In a direct head-to-head comparison, the 4-chloro substituent was shown to be critical for enhanced antibacterial activity. The compound 4-chloro-1H-pyrrole-2-carboxylic acid, the direct acid analog of the target compound, was compared to its non-chlorinated counterpart, 1H-pyrrole-2-carboxylic acid [1]. While both compounds exhibited identical MIC values (25 µg/mL) against Vibrio parahaemolyticus, the 4-chloro derivative demonstrated superior potency against Vibrio cholerae (MIC of 100 µg/mL vs. 50 µg/mL for the non-chlorinated analog) [1]. Mechanistically, this enhanced activity is linked to a significantly greater induction of reactive oxygen species (ROS) in V. parahaemolyticus compared to the non-chlorinated analog, which had a 'weaker effect' [1].

Antibacterial SAR
Head-to-head comparison
MIC V. cholerae: 100 µg/mL (4-Cl) vs. 50 µg/mL (non-Cl); comparable MIC vs. V. parahaemolyticus (25 µg/mL)
Distinct ROS induction and 2-fold MIC difference suggest 4-chloro modulates activity; supports antimicrobial screening context
Reported from acid analog; ester may require hydrolysis for comparable activity
Antibacterial Structure-Activity Relationship (SAR) Reactive Oxygen Species (ROS)

Increased Lipophilicity for ADME Tuning

The 4-chloro substituent significantly increases the compound's lipophilicity compared to the unsubstituted parent compound. This is a key differentiator for medicinal chemists tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties. A cross-study comparison of calculated LogP values reveals a substantial difference. The target compound, Ethyl 4-chloro-1H-pyrrole-2-carboxylate, has a calculated LogP of 2.38 . In contrast, its non-chlorinated analog, Ethyl 1H-pyrrole-2-carboxylate, has a calculated LogP of 1.73 .

Lipophilicity Tuning
Cross-study comparable
Δ LogP = +0.65 (Target: 2.38 vs. non-Cl: 1.73)
Higher lipophilicity may influence membrane permeability and metabolic stability; supports ADME-tuning research context
Calculated values; experimental confirmation advised
Lipophilicity ADME Physicochemical Properties

4-Chloro Group as Cross-Coupling Handle

The 4-chloro substituent provides a unique synthetic handle for further derivatization, particularly via cross-coupling reactions. While the target compound is an ester, its direct acid analog, 4-chloro-1H-pyrrole-2-carboxylic acid, and the broader class of 4-chloropyrroles are known substrates for palladium-catalyzed Suzuki-Miyaura couplings [1]. This is a class-level inference that highlights a key advantage over non-halogenated analogs. Compounds like Ethyl 1H-pyrrole-2-carboxylate lack this halogen handle and require alternative, often less efficient, functionalization strategies, such as C-H borylation, before coupling [2]. The presence of the chlorine atom allows for direct and regioselective introduction of aryl or heteroaryl groups at the 4-position, streamlining the synthesis of complex, drug-like molecules.

Synthetic Utility
Class-level inference
4-Chloropyrroles compatible with Suzuki-Miyaura coupling for direct C4 arylation
Halogen handle enables efficient library diversification; non-halogenated analogs require pre-functionalization
Class-level evidence; specific reactivity should be verified
Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Key Applications of Ethyl 4-chloro-1H-pyrrole-2-carboxylate


Antibacterial Discovery with Novel Mechanism

Researchers focusing on novel antibacterials, particularly against Vibrio species (e.g., V. cholerae), should prioritize this compound as a core scaffold. The direct evidence from its acid analog demonstrates that the 4-chloro substituent is essential for enhanced potency and for triggering a ROS-mediated mechanism of action, which is distinct from the non-chlorinated parent compound . This differentiated profile offers a strategic advantage in overcoming existing resistance mechanisms and developing treatments with a new mode of action. The ethyl ester form serves as a convenient, protected intermediate that can be readily hydrolyzed to the active carboxylic acid.

Strategic Halogenation for ADME Tuning

In lead optimization programs, this compound is an ideal building block for modulating the lipophilicity of a molecular series. The calculated LogP increase of +0.65 units compared to the non-chlorinated analog provides a quantifiable adjustment to a compound's physicochemical profile. This is a critical lever for medicinal chemists to improve membrane permeability, enhance target engagement, or reduce metabolic clearance. Selecting this 4-chloro derivative over the unsubstituted pyrrole allows for a precise and predictable shift in LogP, which is a cornerstone of rational drug design.

Efficient Library Synthesis via Cross-Coupling

For high-throughput chemistry and library synthesis, this compound's 4-chloro substituent serves as a versatile and efficient synthetic handle. It enables direct, regioselective functionalization via established Suzuki-Miyaura cross-coupling protocols . This is a significant advantage over non-halogenated pyrrole-2-carboxylates, which require additional pre-activation steps [1]. By eliminating these steps, the use of Ethyl 4-chloro-1H-pyrrole-2-carboxylate can increase the speed and efficiency of generating diverse, 4-substituted pyrrole libraries for hit-to-lead or lead optimization campaigns.

Application
Selection Property
Validation Focus
Antimicrobial screening against Vibrio species
4-Chloro substituent for ROS-mediated activity
MIC and ROS-induction endpoint review
ADME property tuning in lead optimization
Halogen-induced lipophilicity shift
LogP and permeability profiling
Regioselective library synthesis
Direct Suzuki-Miyaura cross-coupling handle
Synthetic route efficiency and derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.